1-[3-(Trifluoromethyl)benzoyl]piperazine

Serotonin Receptor Structure-Activity Relationship Benzoylpiperazine

1-[3-(Trifluoromethyl)benzoyl]piperazine (CAS 179334-14-6) is a fluorinated benzoylpiperazine derivative with the molecular formula C₁₂H₁₃F₃N₂O and a molecular weight of 258.24 g/mol. Structurally, it consists of a piperazine ring connected via an amide linkage to a 3-trifluoromethyl-substituted phenyl group.

Molecular Formula C12H13F3N2O
Molecular Weight 258.24 g/mol
CAS No. 179334-14-6
Cat. No. B071702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)benzoyl]piperazine
CAS179334-14-6
Synonyms1-[3-(TRIFLUOROMETHYL)BENZOYL]PIPERAZINE
Molecular FormulaC12H13F3N2O
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-2-9(8-10)11(18)17-6-4-16-5-7-17/h1-3,8,16H,4-7H2
InChIKeyDLUXDOKFRWDPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)benzoyl]piperazine (CAS 179334-14-6) for Serotonergic Target Exclusion and Physicochemical Differentiation


1-[3-(Trifluoromethyl)benzoyl]piperazine (CAS 179334-14-6) is a fluorinated benzoylpiperazine derivative with the molecular formula C₁₂H₁₃F₃N₂O and a molecular weight of 258.24 g/mol [1]. Structurally, it consists of a piperazine ring connected via an amide linkage to a 3-trifluoromethyl-substituted phenyl group . As a member of the benzoylpiperazine class, it is distinguished from the more widely studied phenylpiperazine class (e.g., TFMPP) by the presence of this carbonyl (amide) bridge, which fundamentally alters its pharmacophore and biological profile [2].

Why 1-[3-(Trifluoromethyl)benzoyl]piperazine Cannot Be Replaced by Unsubstituted or Phenyl-Linked Analogs


Substituting 1-[3-(Trifluoromethyl)benzoyl]piperazine with a generic phenylpiperazine analog (e.g., TFMPP) or an unsubstituted benzoylpiperazine is not chemically or biologically equivalent. The presence of the amide bridge in the benzoylpiperazine scaffold dramatically reduces affinity for central serotonin (5-HT) receptors compared to the phenyl-linked analogs, which are potent 5-HT agonists [1]. Conversely, the 3-trifluoromethyl substitution significantly increases lipophilicity relative to an unsubstituted benzoylpiperazine core, altering both physicochemical properties and potential membrane permeability [2]. These differences in key molecular recognition and property features make generic substitution without revalidation scientifically unsound for applications requiring precise target engagement or specific physicochemical profiles.

1-[3-(Trifluoromethyl)benzoyl]piperazine: Direct Comparative Data for Informed Procurement


Amide Bridge Abolishes 5-HT Receptor Activity Versus Phenyl-Linked Piperazines

Benzoylpiperazine derivatives, including the core scaffold of 1-[3-(trifluoromethyl)benzoyl]piperazine, are essentially inactive at both central 5-HT1 and 5-HT2 receptor binding sites. This is in direct contrast to phenylpiperazines, such as TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine), which exhibit nanomolar affinity (Ki = 20 nM) for 5-HT1 sites [1].

Serotonin Receptor Structure-Activity Relationship Benzoylpiperazine

Enhanced Lipophilicity Drives a 6-Fold Increase in LogD Versus Unsubstituted Benzoylpiperazine

The addition of the 3-trifluoromethyl group to the benzoylpiperazine core significantly elevates its lipophilicity. At physiological pH (7.4), 1-[3-(trifluoromethyl)benzoyl]piperazine has a calculated LogD of 1.05 [1]. In comparison, the unsubstituted 1-benzoylpiperazine (CAS 13754-38-6) has a calculated LogD of 0.18 [2].

Lipophilicity Drug Design Physicochemical Property

Analytical Differentiation from TFMPP by GC-MS: Key for Forensic and Purity Assessment

Trifluoromethylbenzoylpiperazines (TMFBOPs) like 1-[3-(trifluoromethyl)benzoyl]piperazine are readily differentiated from their phenylpiperazine analogs (TFMBZPs) via GC-MS. The two classes exhibit distinct differences in their mass spectra, including unique fragment ions and a characteristic base peak difference, with the base peak for TMFBOPs being at m/z 173 [1].

Analytical Chemistry Forensic Science Mass Spectrometry

Regulatory Classification as an Eye Damaging Agent: A Critical Safety Consideration

According to the ECHA Classification and Labelling Inventory, 1-[3-(trifluoromethyl)benzoyl]piperazine is notified with a hazard classification of Eye Dam. 1 (H318), indicating it causes serious eye damage [1]. This classification is not automatically assumed for all piperazine derivatives; for instance, the unsubstituted 1-benzoylpiperazine (CAS 13754-38-6) is primarily classified as a skin irritant (H315) without the same severe eye damage warning [2].

Toxicology Safety Regulatory Compliance

1-[3-(Trifluoromethyl)benzoyl]piperazine: Primary Scientific and Industrial Use Cases


Negative Control Compound in Serotonergic Target Engagement Assays

When evaluating the 5-HT1 or 5-HT2 receptor activity of novel piperazine-based candidates, 1-[3-(trifluoromethyl)benzoyl]piperazine is the optimal negative control. Its classification as a benzoylpiperazine ensures that it is essentially inactive at these sites [1], allowing researchers to confidently attribute any observed signal to the test compound's specific target engagement rather than to a general piperazine or trifluoromethylphenyl pharmacophore.

Lipophilic Scaffold for CNS Drug Discovery Programs

For medicinal chemistry campaigns targeting central nervous system (CNS) disorders where enhanced blood-brain barrier penetration is desired, this compound serves as a superior starting scaffold. Its LogD of 1.05 at pH 7.4 is a 6-fold increase over the unsubstituted benzoylpiperazine core [2], suggesting improved passive diffusion across lipid membranes and positioning it as a valuable building block for optimizing CNS drug properties.

Forensic Analytical Standard for Identifying Designer Benzoylpiperazines

This compound is a critical reference standard in forensic and toxicology laboratories. Its unique GC-MS fragmentation pattern, particularly the base peak at m/z 173, provides an unambiguous fingerprint to distinguish it from the structurally similar and controlled phenylpiperazine drugs of abuse (e.g., TFMPP) [3]. This analytical specificity is essential for accurate identification and quantitation in seized material or biological samples.

High-Throughput Screening (HTS) Library Member Requiring Enhanced Safety Protocols

When included in diversity-oriented screening libraries, this compound necessitates the implementation of specific safety measures. Its notified classification as Eye Dam. 1 (H318) [4] mandates the use of full eye protection (e.g., chemical splash goggles and face shield) during all liquid handling steps, a requirement that may not be as stringent for other benzoylpiperazine analogs [5]. Procurement teams should factor this into total operational cost and safety planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(Trifluoromethyl)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.